(3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone
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Description
(3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19ClN4O3 and its molecular weight is 362.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact withE3 ubiquitin-protein ligase Mdm2 . This protein plays a crucial role in the regulation of the cell cycle and apoptosis, making it a potential target for anticancer drugs .
Mode of Action
Similar compounds have been shown to inhibit their targets, preventing them from performing their normal functions . This can lead to changes in cellular processes, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
Given the potential target of this compound, it may be involved in the regulation of thecell cycle and apoptosis . Disruption of these pathways can lead to cell death, which is a desirable outcome in the treatment of cancer .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
If it acts similarly to related compounds, it may lead tocell death in cancer cells by disrupting the cell cycle and promoting apoptosis .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-24-15-11-14(19-17(20-15)25-2)21-6-8-22(9-7-21)16(23)12-4-3-5-13(18)10-12/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMLYDDRYLICLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.